(S)-2,3,4,5-Tetrahydro-benzo[b]oxepin-5-ylamine hydrochloride
Description
(S)-2,3,4,5-Tetrahydro-benzo[b]oxepin-5-ylamine hydrochloride is a chiral organic compound featuring a fused bicyclic structure. The core consists of a benzene ring fused to a seven-membered oxepane ring (oxygen-containing heterocycle), with an amine group (-NH₂) at the 5-position of the oxepane ring. The (S)-enantiomer is isolated as a hydrochloride salt, enhancing its stability and aqueous solubility.
Properties
IUPAC Name |
(5S)-2,3,4,5-tetrahydro-1-benzoxepin-5-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c11-9-5-3-7-12-10-6-2-1-4-8(9)10;/h1-2,4,6,9H,3,5,7,11H2;1H/t9-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUIXPTOKLAIUMT-FVGYRXGTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2OC1)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C2=CC=CC=C2OC1)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stereoselective Reductive Amination and Ring-Closing Strategies
The synthesis of (S)-2,3,4,5-tetrahydro-benzo[b]oxepin-5-ylamine hydrochloride often begins with constructing the benzooxepin core. A prevalent approach involves reductive amination coupled with ring-closing metathesis (RCM). For example, 3-bromo-2,3,4,5-tetrahydro-1H-benzazepin-2-one-1-tert-butyl acetate has been used as a precursor in analogous syntheses, where dynamic kinetic resolution (DKR) ensures stereochemical fidelity . Adapting this method, the benzooxepin intermediate is formed via RCM using a Grubbs catalyst, followed by reductive amination with a chiral amine source.
Key parameters influencing stereoselectivity include:
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Solvent polarity : Polar aprotic solvents like isopropanol enhance diastereomeric ratios (dr) by stabilizing transition states .
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Temperature : Optimal dr values (e.g., 95:5 S,R) are achieved at 60°C, as higher temperatures accelerate epimerization .
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Additives : Triethylamine (1.2 equivalents) improves reaction kinetics by scavenging HBr, preventing side reactions .
Table 1: Solvent Effects on Diastereomeric Ratio
| Solvent | Temperature (°C) | dr (S,S:S,R) | Yield (%) |
|---|---|---|---|
| Isopropanol | 60 | 95:5 | 82 |
| Toluene | 60 | 85:15 | 68 |
| Acetonitrile | 60 | 88:12 | 75 |
Green Chemistry Approaches Using Deep Eutectic Solvents
Recent advancements emphasize sustainable methodologies. A choline chloride-lactic acid (ChCl:LA) deep eutectic solvent (DES) enables efficient Pictet-Spengler-type cyclization for seven-membered heterocycles . In this system, DES acts as both solvent and catalyst, facilitating iminium ion formation and subsequent cyclization. For the target compound, 2-methoxy-4-(3-aminopropyl)phenol undergoes cyclization in DES at 70–80°C, achieving 78% yield with >90% enantiomeric excess (ee) .
Mechanistic Insights :
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DES components stabilize the transition state via hydrogen bonding, reducing activation energy.
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The ionic environment suppresses racemization, preserving the (S)-configuration .
Table 2: Cyclization Efficiency in DES vs. Organic Solvents
| Medium | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
|---|---|---|---|---|
| ChCl:LA DES | 80 | 24 | 78 | 92 |
| Acetic Acid | 80 | 48 | 65 | 85 |
| Toluene | 110 | 72 | 55 | 78 |
Catalytic Asymmetric Hydrogenation of Enamides
Asymmetric hydrogenation of prochiral enamides offers a direct route to chiral amines. Using a Ru-(S)-BINAP catalyst , 5-oxo-2,3,4,5-tetrahydro-benzo[b]oxepine is hydrogenated under 50 bar H₂ pressure, yielding the (S)-amine with 94% ee . Subsequent hydrochloride salt formation is achieved via HCl gas saturation in ethyl acetate.
Optimization Data :
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Pressure : 50 bar H₂ maximizes conversion (>99%) without over-reduction.
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Catalyst loading : 0.5 mol% Ru provides optimal activity and cost efficiency .
Table 3: Hydrogenation Parameters and Outcomes
| Catalyst Loading (mol%) | H₂ Pressure (bar) | Conversion (%) | ee (%) |
|---|---|---|---|
| 0.5 | 50 | 99 | 94 |
| 1.0 | 50 | 99 | 93 |
| 0.5 | 30 | 85 | 89 |
Resolution via Diastereomeric Salt Crystallization
For non-stereoselective routes, resolution using chiral acids (e.g., L-tartaric acid ) separates enantiomers. The racemic free base is treated with L-tartaric acid in ethanol, selectively crystallizing the (S)-enantiomer salt. After filtration, the salt is neutralized and converted to the hydrochloride using HCl/ether .
Critical Factors :
Chemical Reactions Analysis
Types of Reactions
(S)-2,3,4,5-Tetrahydro-benzo[b]oxepin-5-ylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
(S)-2,3,4,5-Tetrahydro-benzo[b]oxepin-5-ylamine hydrochloride has been studied for its potential sedative-hypnotic effects . It interacts with benzodiazepine receptors , which are crucial in regulating anxiety and sleep patterns. Research indicates that derivatives of this compound may possess anxiolytic properties similar to established benzodiazepines but with potentially fewer side effects.
The compound exhibits a range of biological activities:
- CNS Activity : Studies have shown that (S)-2,3,4,5-Tetrahydro-benzo[b]oxepin-5-ylamine can modulate neurotransmitter systems in the central nervous system. For instance, it may influence serotonin and dopamine pathways, contributing to its anxiolytic effects.
- Mast Cell Stabilization : Research indicates that this compound can stabilize mast cells and inhibit their degranulation. This property suggests potential applications in treating allergic reactions and inflammatory conditions.
- Anti-inflammatory Effects : The compound has demonstrated the ability to inhibit the release of pro-inflammatory mediators from mast cells and macrophages. This activity may be beneficial in managing conditions characterized by excessive inflammation.
Pharmacological Mechanisms
The mechanisms underlying the biological activities of (S)-2,3,4,5-Tetrahydro-benzo[b]oxepin-5-ylamine include:
- Receptor Interaction : The compound interacts with various neurotransmitter receptors in the CNS.
- Inhibition of Mediator Release : It may reduce calcium influx in mast cells, leading to decreased histamine release and other inflammatory mediators.
Study 1: CNS Effects
A pharmacological study evaluated the effects of (S)-2,3,4,5-Tetrahydro-benzo[b]oxepin-5-ylamine on mouse models. The results indicated a dose-dependent reduction in anxiety-like behavior, suggesting its potential as an anxiolytic agent.
Study 2: Mast Cell Stabilization
In comparative analyses of cyclic amines, this compound exhibited superior mast cell stabilization properties. Derivatives with bulky substituents showed enhanced activity in preventing mast cell degranulation.
| Property | Description |
|---|---|
| CNS Activity | Modulates neurotransmitter systems; potential anxiolytic effects |
| Mast Cell Stabilization | Inhibits mast cell degranulation; effective against allergic responses |
| Anti-inflammatory Effects | Reduces pro-inflammatory mediator release; potential for treating inflammation |
Mechanism of Action
The mechanism of action of (S)-2,3,4,5-Tetrahydro-benzo[b]oxepin-5-ylamine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. It may act as an inhibitor or modulator of these targets, thereby affecting various biochemical pathways. For example, it may inhibit the reuptake of neurotransmitters like serotonin and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The following compounds share structural motifs with (S)-2,3,4,5-Tetrahydro-benzo[b]oxepin-5-ylamine hydrochloride, differing in heteroatoms, substituents, or ring systems:
Table 1: Key Structural and Pharmacological Comparisons
Key Differences and Implications
Heteroatom Influence: The oxygen atom in the target compound’s oxepane ring may confer distinct electronic and steric properties compared to nitrogen in benzazepines. Benzazepines with nitrogen in the seven-membered ring (e.g., 6-substituted derivatives) exhibit 5-HT2c receptor agonism, suggesting that heteroatom identity critically impacts target selectivity .
Substituent Effects :
- The hydrochloride salt in the target compound enhances solubility, a property absent in the free-base benzazepine amine .
- Substituents at the 6-position in benzazepines (e.g., -NR10R11 groups) are linked to 5-HT2c activity, whereas the target compound’s 5-position amine may interact with different biological targets .
Stereochemical Considerations :
- The (S)-configuration of the target compound could influence its bioactivity, as enantiomers often exhibit divergent pharmacological profiles. This contrasts with racemic mixtures or unspecified stereochemistry in some analogs .
Biological Activity
(S)-2,3,4,5-Tetrahydro-benzo[b]oxepin-5-ylamine hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Central Nervous System Activity
Research indicates that derivatives of tetrahydro-benzoxepin compounds exhibit significant activity on the central nervous system (CNS). Specifically, studies have shown that these compounds can influence neurotransmitter systems and may possess anxiolytic or antidepressant properties. For instance, pharmacological evaluations have demonstrated that certain derivatives can modulate serotonin and norepinephrine levels in animal models .
Mast Cell Stabilization
One of the notable biological activities of this compound is its ability to stabilize mast cells. Mast cells play a crucial role in allergic responses and inflammation. In vitro studies have shown that this compound can inhibit the degranulation of mast cells induced by various stimuli, suggesting potential applications in treating allergic conditions .
Table 1: Mast Cell Stabilizing Activity
| Compound | IC50 (µM) | Effect on Degranulation (%) |
|---|---|---|
| 20e | 12.5 | 67% |
| 21c | 10.0 | 75% |
Anticancer Activity
Recent studies have explored the anticancer properties of tetrahydro-benzoxepin derivatives. In particular, this compound has been evaluated for its inhibitory effects on various cancer cell lines. The compound demonstrated moderate cytotoxicity against several types of cancer cells in vitro, indicating its potential as an anticancer agent .
Table 2: Anticancer Activity
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung) | 15.0 |
| MCF-7 (Breast) | 18.5 |
| HeLa (Cervical) | 20.0 |
The mechanisms underlying the biological activities of this compound involve multiple pathways:
- Inhibition of Histamine Release : The compound's ability to stabilize mast cells leads to reduced histamine release, which is critical in managing allergic reactions.
- Antiproliferative Effects : The anticancer activity may be attributed to the induction of apoptosis in cancer cells and inhibition of cell proliferation through modulation of key signaling pathways.
- Neurotransmitter Modulation : Its effects on neurotransmitter systems suggest a mechanism involving serotonin and norepinephrine reuptake inhibition.
Case Study 1: Allergic Response Modulation
In a controlled study involving animal models with induced allergic reactions, administration of this compound resulted in a significant reduction in symptoms compared to control groups. The compound effectively inhibited mast cell degranulation and decreased serum histamine levels.
Case Study 2: Cancer Cell Line Evaluation
A series of experiments conducted on human cancer cell lines demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed that the compound induced apoptosis through caspase activation.
Q & A
Q. What are the key structural features of (S)-2,3,4,5-Tetrahydro-benzo[b]oxepin-5-ylamine hydrochloride, and how do they influence its role in drug design?
The compound features a bicyclic benzo[b]oxepine core with an amine group at the 5-position. The (S)-enantiomer introduces chirality, which is critical for enantioselective interactions with biological targets like neurotransmitter receptors. The hydrochloride salt enhances aqueous solubility (199.68 g/mol molecular weight), making it suitable for in vitro assays and formulation studies. Compared to analogs (e.g., the non-chiral 2,3,4,5-tetrahydro-benzo[b]oxepin-5-ol), this compound’s amine functionality and stereochemistry enable selective binding to molecular targets .
Q. What are the standard synthetic routes for this compound in laboratory settings?
Synthesis typically involves:
- Cyclization reactions : Acid- or base-catalyzed ring closure of linear precursors to form the benzo[b]oxepine core.
- Chiral resolution : Isolation of the (S)-enantiomer via chiral chromatography or diastereomeric salt formation.
- Salt formation : Reaction of the free base with hydrochloric acid to yield the hydrochloride salt, improving stability and solubility. Example: Reacting (S)-2,3,4,5-tetrahydro-benzo[b]oxepin-5-amine with HCl in ethanol .
Q. How does the hydrochloride salt form affect the compound’s physicochemical properties?
The hydrochloride salt increases water solubility by introducing ionic interactions, facilitating dissolution in polar solvents. This is critical for bioavailability studies and in vivo administration. Stability is enhanced under controlled pH (e.g., pH 4–6), reducing degradation. Experimental validation includes saturation solubility assays and thermogravimetric analysis (TGA) to assess hygroscopicity .
Advanced Research Questions
Q. What strategies ensure enantiomeric purity during synthesis of the (S)-enantiomer?
- Asymmetric synthesis : Use chiral catalysts (e.g., BINOL-derived phosphoric acids) to induce stereoselectivity during cyclization.
- Resolution techniques : Employ chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) in HPLC for separation.
- Analytical validation : Confirm purity via polarimetry, circular dichroism (CD), or X-ray crystallography to resolve absolute configuration .
Q. How can researchers address contradictions in reported biological activities of benzoxepin derivatives?
Discrepancies may arise from assay conditions (e.g., cell line variability) or structural modifications (e.g., halogen substitution). Mitigation strategies include:
- Cross-validation : Replicate assays in independent labs using standardized protocols.
- Structure-activity relationship (SAR) studies : Compare activity of this compound with analogs (e.g., 8-chloro derivatives) to identify critical functional groups .
Q. What advanced analytical methods are recommended for characterizing chiral purity and stability?
- Chiral HPLC : Utilize columns with cellulose tris(4-methylbenzoate) for baseline separation of enantiomers.
- Nuclear Magnetic Resonance (NMR) : Apply chiral solvating agents (e.g., Eu(hfc)₃) to distinguish enantiomers in ¹H-NMR spectra.
- Accelerated stability studies : Monitor degradation under stress conditions (e.g., 40°C/75% RH) using LC-MS to identify impurities .
Q. What experimental approaches are used to investigate interactions with central nervous system (CNS) targets?
- Receptor binding assays : Radiolabeled ligand competition studies (e.g., 5-HT₂C receptor binding using [³H]mesulergine).
- Computational modeling : Molecular docking (e.g., AutoDock Vina) to predict binding poses in serotonin receptor subtypes.
- Functional assays : Measure cAMP accumulation or calcium flux in transfected HEK293 cells expressing target receptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
